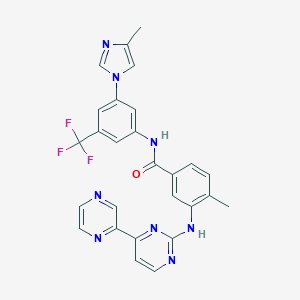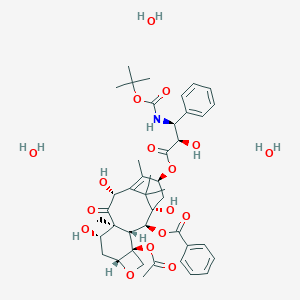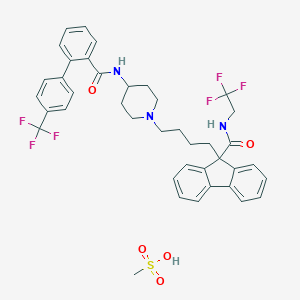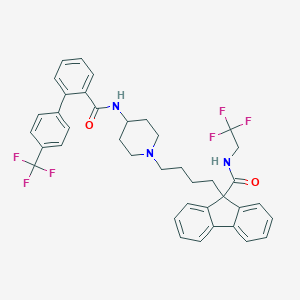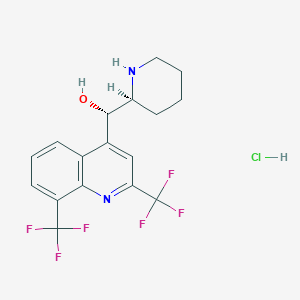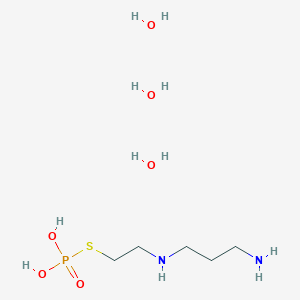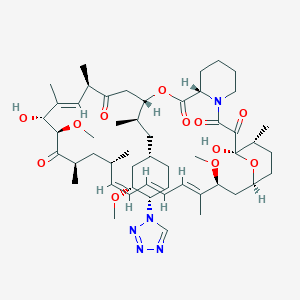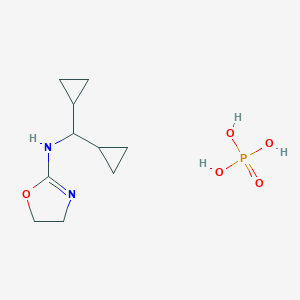
氟丙酮
描述
Flopropione, also known by various trade names such as Compacsul, Cospanon, Ecapron, Pellegal, Argobyl, Floveton, Saritron, Spamorin, Labrodax, Tryalon, Mirulevatin, Padeskin, Profenon, is a spasmolytic or antispasmodic agent . It acts as a COMT inhibitor .
Synthesis Analysis
Flopropione is synthesized from phloroglucinol in a Hoesch reaction .Molecular Structure Analysis
The molecular formula of Flopropione is C9H10O4 . The molecular weight is 182.17 .Chemical Reactions Analysis
Flopropione is synthesized from phloroglucinol in a Hoesch reaction .Physical And Chemical Properties Analysis
Flopropione has a molecular weight of 182.17 and a molecular formula of C9H10O4 . It forms needles when crystallized from water. The anhydrous compound has a melting point of 175-176°C. It is soluble in ethanol, ether, ethyl acetate, and hot water, but very slightly soluble in cold water .科学研究应用
Alleviation of Skin Inflammation
Flopropione has been identified as an antispasmodic agent that can alleviate skin inflammation by selectively inhibiting TRPV3 . TRPV3 is a temperature-sensitive Ca2±permeable ion channel robustly expressed in skin keratinocytes, and its gain-of-function mutations are involved in the pathology of skin lesions . In whole-cell patch clamp recordings, Flopropione selectively inhibits macroscopic TRPV3 currents in a concentration-dependent manner . In an in vivo mouse model of skin inflammation induced by the skin sensitizer DNFB, Flopropione also alleviates dorsal skin lesions and ear skin swelling .
Inhibition of TRPV3 Channels
Flopropione has been found to inhibit TRPV3 channel open probability without alteration of its unitary conductance . This selective inhibition of TRPV3 channels by Flopropione not only provides a valuable tool molecule for understanding of TRPV3 channel pharmacology but also holds repurposing potential for therapy of skin disorders, such as dermatitis and pruritus .
Interaction with Catechol-O-Methyltransferase (COMT)
Flopropione is known to act by inhibiting catechol-O-methyltransferase (COMT) . COMT is an enzyme that plays a key role in the metabolism of catecholamines including dopamine, epinephrine, and norepinephrine. Inhibition of COMT can lead to increased levels of these neurotransmitters, which could have various effects on the body.
Antagonizing Serotonin Receptors
Flopropione is also known to antagonize serotonin receptors . Serotonin receptors are found in the brain and gut, and they play a crucial role in mood, anxiety, and happiness. Antagonizing these receptors could potentially have effects on these aspects of physiology and behavior.
作用机制
Target of Action
Flopropione primarily targets the Catechol-O-methyltransferase (COMT) enzyme . COMT plays a crucial role in the metabolism of catecholamines, which are hormones produced by the adrenal glands and include substances like dopamine, epinephrine, and norepinephrine . Flopropione acts as a COMT inhibitor .
Mode of Action
As a COMT inhibitor, Flopropione interacts with its target by binding to the COMT enzyme and inhibiting its activity . This inhibition results in an increase in the levels of catecholamines, leading to an adrenergic action . Flopropione also exhibits an anti-serotonin action .
Biochemical Pathways
Flopropione affects several biochemical pathways. It impacts the steroid hormone biosynthesis pathway , the tyrosine metabolism pathway , and the dopaminergic synapse pathway . The inhibition of COMT alters these pathways, affecting the downstream effects related to catecholamine metabolism .
Pharmacokinetics
As a comt inhibitor, it can be inferred that flopropione may influence the metabolism and bioavailability of catecholamines .
Result of Action
The molecular and cellular effects of Flopropione’s action are primarily related to its inhibition of the COMT enzyme . By inhibiting COMT, Flopropione increases the levels of catecholamines, leading to an adrenergic action . This can result in various physiological effects, such as increased heart rate and blood pressure. Flopropione also exhibits an anti-serotonin action, which can influence mood and cognition .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Flopropione. Factors such as diet, lifestyle, and exposure to other chemicals can affect the metabolism and action of Flopropione . For instance, certain foods or medications might interact with Flopropione, altering its effectiveness. Additionally, individual genetic variations can influence how a person’s body metabolizes Flopropione, potentially affecting its efficacy .
安全和危害
属性
IUPAC Name |
1-(2,4,6-trihydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-2-6(11)9-7(12)3-5(10)4-8(9)13/h3-4,10,12-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHLEKANMPKYDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045851 | |
| Record name | Flopropione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flopropione | |
CAS RN |
2295-58-1 | |
| Record name | Flopropione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2295-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flopropione [INN:DCF:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002295581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | flopropione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757392 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | flopropione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97909 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanone, 1-(2,4,6-trihydroxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Flopropione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Flopropione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.221 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLOPROPIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05V5NVB5Y1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does flopropione exert its spasmolytic effects? Is it truly through catechol-O-methyltransferase (COMT) inhibition?
A1: Contrary to previous beliefs, research suggests that flopropione's spasmolytic action is unlikely due to COMT inhibition or serotonin antagonism. [] Studies on guinea pig ureter and sphincter of Oddi revealed that flopropione's inhibitory effects on contractions were not reversed by α- and β-blockers or affected by the COMT inhibitor entacapone. [] Instead, its mechanism might involve modulating ryanodine and/or inositol 1,4,5-trisphosphate (IP3) receptors, which regulate periodic calcium release from intracellular stores, leading to disruption of coordinated calcium dynamics and muscle relaxation. []
Q2: What is the relationship between molecular mobility and flopropione's crystallization behavior?
A2: Flopropione exhibits a significant decrease in crystallization rate at temperatures below its glass transition temperature (Tg). [] This is attributed, in part, to its lower molecular mobility compared to other compounds like nifedipine. [] Enthalpy relaxation and 1H-NMR relaxation measurements confirm that flopropione possesses slower molecular mobility below its Tg, contributing to its resistance to crystallization at lower temperatures. [, ]
Q3: Can flopropione's crystallization onset be predicted using molecular mobility data?
A3: Yes, studies suggest a correlation between the onset of crystallization and molecular mobility above Tg for flopropione. [] This correlation can be used to predict crystallization onset times at lower temperatures (below Tg) using mobility data collected at temperatures above Tg. [] For instance, predicted crystallization onset times at 35°C and 40°C for flopropione aligned well with experimental observations. [] This suggests that understanding the relationship between molecular mobility and crystallization could be beneficial for developing stability testing protocols for amorphous flopropione.
Q4: What unique characteristic does flopropione exhibit in forming complexes with cationic surfactants?
A4: Flopropione, being a water-insoluble drug, can form crystalline complexes with cationic surfactants like hexadecyltrimethylammonium bromide. [] These complexes demonstrate significantly higher solubility and thermostability compared to flopropione alone. [] X-ray diffraction analysis of these complexes reveals that flopropione molecules are sandwiched between the alkyl chains of the surfactant molecules, contributing to their altered physicochemical properties. []
Q5: How is flopropione used in the management of ureteral stones?
A5: Flopropione, as an antispasmodic agent, is commonly used in combination with other medications to facilitate the spontaneous passage of ureteral stones, particularly in Japan. [, ] Clinical trials have shown that adding flopropione to a treatment regimen including an alpha-1 blocker (like naftopidil) and a supplement like Quercus salicina Blume/Quercus stenophylla Makino extract significantly increases the rate of ureteral stone expulsion. [, ] This approach is particularly effective for stones smaller than 6 mm in diameter. []
Q6: What analytical methods are employed for the quantification of flopropione in pharmaceutical formulations?
A6: Ultraviolet (UV) spectrophotometry is a commonly used method for determining flopropione content in tablets. [] This method utilizes alcohol as a solvent and measures absorbance at a wavelength of 286 nm. [] It offers good linearity and accuracy, making it suitable for quality control purposes. []
Q7: What is the molecular formula and molecular weight of flopropione?
A7: Flopropione's molecular formula is C12H16O3, and its molecular weight is 208.25 g/mol.
Q8: Can flopropione be used as a substrate for enzymatic reactions?
A8: Yes, flopropione can act as a substrate for di-C-glycosyltransferases, such as GgCGT from Glycyrrhiza glabra. [] GgCGT catalyzes a two-step di-C-glycosylation of flopropione-containing substrates with high efficiency. [] This enzymatic modification can lead to the synthesis of C-glycosides with potential medicinal properties. []
Q9: What are the potential applications of flopropione beyond its current uses?
A9: While primarily known for its spasmolytic properties, flopropione's potential extends to other areas:
- Skin inflammation: Research indicates that flopropione selectively inhibits overactive warmth-sensitive transient receptor potential vanilloid 3 (TRPV3) channels, which could be beneficial for treating skin inflammation. []
- Anticonvulsant activity: Preliminary studies suggest potential anticonvulsant effects of flopropione, although the mechanism remains unclear and requires further investigation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





